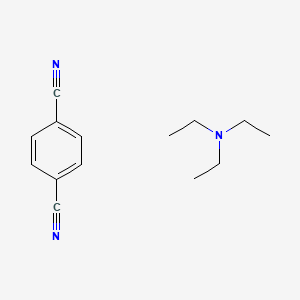
benzene-1,4-dicarbonitrile;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-dicarbonitrile typically involves the ammoxidation of p-xylene. This process includes the catalytic oxidation of p-xylene in the presence of ammonia, resulting in the formation of benzene-1,4-dicarbonitrile . The reaction conditions often involve high temperatures and the use of catalysts such as vanadium oxide.
For the preparation of N,N-diethylethanamine, the most common method is the alkylation of ammonia with ethyl halides. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of benzene-1,4-dicarbonitrile follows the same principles as the laboratory synthesis but on a larger scale. The process involves the continuous flow of reactants through a reactor, with careful control of temperature and pressure to optimize yield and purity . Similarly, the industrial production of N,N-diethylethanamine involves large-scale alkylation reactions, often using continuous reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine can undergo various chemical reactions, including:
Substitution: The aromatic ring in benzene-1,4-dicarbonitrile can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used.
Major Products
Oxidation: Terephthalic acid is a major product formed from the oxidation of benzene-1,4-dicarbonitrile.
Reduction: 1,4-Diaminobenzene is a major product formed from the reduction of benzene-1,4-dicarbonitrile.
Substitution: Various substituted benzene derivatives are formed depending on the electrophilic reagent used.
Scientific Research Applications
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzene-1,4-dicarbonitrile;N,N-diethylethanamine involves its interaction with various molecular targets. The cyano groups in benzene-1,4-dicarbonitrile can act as electron-withdrawing groups, influencing the reactivity of the aromatic ring. The amine group in N,N-diethylethanamine can act as a nucleophile, participating in various chemical reactions . The combination of these functional groups allows the compound to interact with a wide range of molecular targets, including enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phthalonitrile: An isomer of benzene-1,4-dicarbonitrile with cyano groups at the ortho positions.
Isophthalonitrile: Another isomer with cyano groups at the meta positions.
Benzene-1,4-diamine: A compound with amino groups instead of cyano groups at the para positions.
Uniqueness
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine is unique due to the combination of cyano and amine functional groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions . Additionally, the presence of both aromatic and aliphatic components in the molecule allows for diverse applications in various fields .
Properties
CAS No. |
105988-97-4 |
|---|---|
Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
benzene-1,4-dicarbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C8H4N2.C6H15N/c9-5-7-1-2-8(6-10)4-3-7;1-4-7(5-2)6-3/h1-4H;4-6H2,1-3H3 |
InChI Key |
JUARZNAWFYBMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















